5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Synthesis 5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its molecular formula is C₁₆H₁₃FN₄S, with a molecular weight of 312.37 g/mol. The structure features a 4-fluorophenyl group at position 5 and a 3-methylbenzylidene moiety at position 4 (Fig. 1). The compound is synthesized via condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzaldehyde in the presence of glacial acetic acid, a method analogous to other triazole-based Schiff bases.
Properties
CAS No. |
677016-30-7 |
|---|---|
Molecular Formula |
C16H13FN4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-3-2-4-12(9-11)10-18-21-15(19-20-16(21)22)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
SLGDWCFNLZUFNR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Addition of the Methylbenzylideneamino Group: The final step involves the condensation of the triazole derivative with 3-methylbenzaldehyde under basic conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds, including 5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. The biological evaluation of synthesized triazole derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |
|---|---|---|---|---|
| 5-(Fluorophenyl) Triazole | 7.50 | E. coli (7.50) | S. aureus (6.80) | C. albicans (3.90) |
| Other Derivative A | 6.80 | E. coli (6.00) | B. subtilis (7.10) | A. niger (3.10) |
| Other Derivative B | 5.20 | E. coli (5.00) | S. aureus (5.50) | C. albicans (2.60) |
The results indicate that certain derivatives possess excellent antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities, particularly in scavenging free radicals. Studies have shown that it exhibits a strong ability to neutralize reactive oxygen species, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Method | IC50 Value (M) |
|---|---|
| DPPH Assay | |
| ABTS Assay |
These findings suggest that the compound could be effective in therapeutic applications aimed at combating oxidative stress and related pathologies .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Critical Analysis and Structure-Activity Relationships (SAR)
- Electron-withdrawing substituents (e.g., -F, -NO₂) improve antimicrobial and anticancer activity by enhancing electrophilicity and membrane penetration.
- Steric effects : Bulky groups like 3-methylbenzylidene reduce enzymatic degradation but may limit binding pocket accessibility.
- Hybridization with heterocycles (e.g., pyridine, thiophene) broadens bioactivity profiles, as seen in compounds with pyridinyl-thiol moieties ().
Biological Activity
5-(4-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a fluorophenyl group, a methylbenzylidene moiety, and a thiol group. The presence of the fluorine atom enhances its stability and lipophilicity, contributing to its biological activities. The molecular formula is , and it has a CAS number of 676334-92-2 .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 31.25 μg/mL | 62.5 μg/mL |
| Staphylococcus aureus | 62.5 μg/mL | 125 μg/mL |
| Pseudomonas aeruginosa | 31.25 μg/mL | 62.5 μg/mL |
| Candida albicans | 62.5 μg/mL | 125 μg/mL |
These findings are consistent with studies on related triazole derivatives which also demonstrate broad-spectrum antimicrobial activity .
The mechanism of action for this compound is believed to involve disruption of microbial cell membranes and inhibition of key enzymes essential for microbial survival. This may include interference with nucleic acid synthesis or protein function due to the thiol group present in the structure .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various triazole derivatives, including this compound. The results indicated that this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative to conventional antibiotics .
- Fungal Inhibition : Another research effort focused on the antifungal properties of triazole derivatives against Candida albicans. The study reported that the compound effectively inhibited fungal growth at low concentrations, suggesting its utility in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
